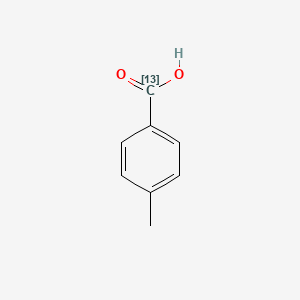

4-Methylbenzoic-carboxy-13C acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

110625-18-8 |

|---|---|

分子式 |

C8H8O2 |

分子量 |

137.14 g/mol |

IUPAC名 |

4-methylbenzoic acid |

InChI |

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 |

InChIキー |

LPNBBFKOUUSUDB-VJJZLTLGSA-N |

異性体SMILES |

CC1=CC=C(C=C1)[13C](=O)O |

正規SMILES |

CC1=CC=C(C=C1)C(=O)O |

製品の起源 |

United States |

The Significance of Stable Isotope Labeling in Chemical and Biochemical Investigations

Stable isotope labeling is a non-radioactive method of tagging molecules to trace their journey through chemical reactions or biological pathways. nih.gov This technique involves the substitution of an atom in a molecule with one of its heavier, non-radioactive isotopes, such as replacing a standard carbon-12 atom with a carbon-13 atom. The key advantage of this approach is that the chemical properties of the molecule remain virtually unchanged, allowing it to behave identically to its unlabeled counterpart in a given system. However, the mass difference allows for its detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to follow the metabolic fate of compounds, determine the mechanisms of enzymatic reactions, and quantify the flux through metabolic pathways with high precision.

The Distinctive Role of Carbon 13 in Tracing and Mechanistic Elucidation

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. Its nucleus possesses a nuclear spin, making it detectable by NMR spectroscopy. This property, absent in the more abundant carbon-12, provides a powerful window into molecular structure and dynamics. rsc.org By selectively enriching specific carbon positions within a molecule with ¹³C, scientists can track the transformation of that specific atom through a reaction sequence. This is particularly valuable for elucidating reaction mechanisms, as it can reveal which bonds are broken and formed during a chemical transformation. Furthermore, the distinct mass of ¹³C allows for the separation and identification of labeled molecules and their metabolites by mass spectrometry, providing another layer of analytical detail.

An Overview of Benzoic Acid Derivatives As Probes in Scientific Inquiry

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are not only important industrial chemicals but also serve as versatile probes in scientific research. google.com Their relatively simple structure allows for straightforward chemical modification, enabling the introduction of various functional groups and reporter tags. These derivatives have been employed in a wide array of studies, from investigating the active sites of enzymes to probing the nature of non-covalent interactions in biological systems. Their utility is further enhanced by their presence in various natural products and their role as intermediates in metabolic pathways.

Specific Research Focus on Carboxyl ¹³c Labeled Aromatic Compounds

The specific labeling of the carboxyl group in aromatic compounds with ¹³C, as seen in 4-Methylbenzoic-carboxy-¹³C acid, offers unique advantages for mechanistic studies. The carboxyl group is a common functional group involved in a vast number of chemical and biological transformations, including esterification, amidation, and decarboxylation. By labeling the carboxyl carbon, researchers can directly monitor the fate of this crucial functional group. For instance, in studies of enzymatic reactions, the use of carboxyl-¹³C labeled substrates can help to determine whether the carboxyl group is retained or lost during the catalytic cycle. This information is critical for understanding the enzyme's mechanism of action. While specific research utilizing 4-Methylbenzoic-carboxy-¹³C acid is not extensively documented in publicly available literature, the principles established with other carboxyl-¹³C labeled aromatic acids provide a strong foundation for its potential applications. nih.govrsc.org

Chemical and Physical Properties

The following tables provide key chemical and physical properties for 4-Methylbenzoic acid and its ¹³C-labeled counterpart. Data for the labeled compound is often inferred from the unlabeled compound due to limited specific experimental data.

Table 1: General Properties of 4-Methylbenzoic Acid

| Property | Value |

| IUPAC Name | 4-Methylbenzoic acid |

| Other Names | p-Toluic acid, Crithminic acid |

| CAS Number | 99-94-5 sigmaaldrich.com |

| Molecular Formula | C₈H₈O₂ wikipedia.org |

| Molecular Weight | 136.15 g/mol sigmaaldrich.com |

| Appearance | White crystalline solid wikipedia.org |

| Melting Point | 180-181 °C wikipedia.org |

| Boiling Point | 274-275 °C wikipedia.org |

| Solubility in Water | Sparingly soluble wikipedia.org |

Table 2: Properties of 4-Methylbenzoic-carboxy-¹³C Acid

| Property | Value |

| IUPAC Name | 4-Methylbenzoic-carboxy-¹³C acid |

| CAS Number | Not explicitly available in searches, but related compounds have unique CAS numbers. |

| Molecular Formula | C₇¹³CH₈O₂ |

| Molecular Weight | ~137.15 g/mol |

| Appearance | Expected to be a white crystalline solid |

| Melting Point | Expected to be very similar to the unlabeled compound (~180-181 °C) |

| Boiling Point | Expected to be very similar to the unlabeled compound (~274-275 °C) |

Detailed Research Findings

While specific published research focusing solely on 4-Methylbenzoic-carboxy-¹³C acid is limited, the broader applications of carboxyl-¹³C labeled aromatic compounds provide a clear indication of its potential research value.

Studies utilizing other ¹³C-labeled benzoic acid derivatives have been instrumental in pharmacokinetic research. For example, the biotransformation of benzoic acid to hippuric acid has been traced using ¹³C labeling and NMR spectroscopy. Such studies allow for the non-invasive monitoring of metabolic processes in living organisms.

Furthermore, the synthesis of various ¹³C-labeled carboxylic acids via organoborane reactions has been developed, providing a general pathway for producing such valuable research tools. rsc.org These methods could theoretically be adapted for the synthesis of 4-Methylbenzoic-carboxy-¹³C acid.

In the field of materials science, benzoic acid derivatives are investigated for their self-assembly properties and their potential as inhibitors in processes like atomic layer deposition. The use of isotopically labeled versions could provide deeper insights into the interfacial chemistry and coordination states of these molecules.

The study of reaction mechanisms is a primary area where carboxyl-¹³C labeled compounds are invaluable. For instance, in carboxylation reactions where CO₂ is incorporated into a molecule, using ¹³C-labeled CO₂ allows for the direct observation of the newly formed carboxylic acid group by NMR and mass spectrometry, confirming the success and mechanism of the reaction.

Synthetic Routes to 4-Methylbenzoic-carboxy-13C Acid Explored

The targeted synthesis of this compound, a crucial labeled compound for various research applications, is achieved through sophisticated chemical strategies. These methods focus on the precise introduction of a carbon-13 (¹³C) isotope at the carboxyl position of the p-toluic acid molecule. The primary approaches involve hydroxycarbonylation reactions using ¹³C-labeled carbon monoxide precursors and decarboxylative carboxylation techniques with ¹³C-labeled carbon dioxide.

Environmental and Biological Fate Studies of 4 Methylbenzoic Carboxy 13c Acid Non Human Models

Environmental Degradation Pathways and Biotransformation

The introduction of xenobiotic compounds into the environment necessitates an understanding of their persistence, degradation, and potential to be transformed into other substances by microbial communities. Stable isotope probing (SIP) techniques using 13C-labeled compounds are instrumental in elucidating these processes under environmentally relevant conditions.

Tracing Microbial Degradation in Environmental Matrices

The use of 13C-labeled substrates is a definitive method to track the biodegradation of organic compounds in environmental matrices like soil and water. This approach allows researchers to follow the carbon from the parent compound into microbial biomass and metabolic byproducts, such as carbon dioxide (CO2).

Methodologies have been developed to assess the activity and identify the microorganisms responsible for metabolizing 13C-labeled substrates in situ. nih.gov One such field-based assay involves releasing 13C-labeled compounds into soil plots and monitoring the production of 13CO2. nih.govnih.gov This technique provides direct evidence of mineralization, the complete breakdown of an organic compound to inorganic substances. For instance, studies with 13C-labeled glucose and phenol (B47542) have shown rapid conversion to 13CO2 in soil. nih.govnih.gov Even for compounds that are metabolized more slowly, the analysis of 13C-labeled DNA from the soil can reveal the active microbial populations involved in the degradation process. nih.govnih.gov

In aquatic environments, in situ biotraps amended with 13C-labeled contaminants, such as benzene (B151609) and toluene, have been used to demonstrate biodegradation by indigenous microorganisms. nih.gov Analysis of microbial lipid fatty acids from these biotraps showed significant 13C enrichment, confirming that the labeled carbon was incorporated into microbial biomass. nih.gov This approach not only verifies biodegradation but also helps in identifying the specific microbial communities responsible for the breakdown of the target compounds. nih.gov Similar stable isotope tracer techniques have been developed to quantify the mineralization rates of plastics like polyethylene (B3416737) by microorganisms in liquid medium. vliz.be These studies demonstrate the utility of 13C-labeling in providing unambiguous proof of microbial degradation and in quantifying the rates of these processes in various environmental settings. vliz.be

Table 1: Microbial Genera Involved in the Degradation of Various 13C-Labeled Substrates in Soil

| 13C-Labeled Substrate | Active Microbial Genera Identified |

| Glucose | Arthrobacter, Pseudomonas, Acinetobacter, Massilia, Flavobacterium, Pedobacter |

| Phenol | Pseudomonas, Pantoea, Acinetobacter, Enterobacter, Stenotrophomonas, Alcaligenes |

| Naphthalene | Pseudomonas, Acinetobacter, Variovorax |

| Caffeine | Acinetobacter, Enterobacter, Stenotrophomonas, Pantoea |

| Source: nih.gov |

Metabolic Fate in Model Organisms and Ex Vivo Systems

Understanding the metabolic fate of a compound within an organism is crucial for toxicology and pharmacology. The use of 13C-labeled compounds allows for detailed investigation of metabolic pathways, rates of transformation, and the identification of metabolites in various model systems.

Investigation of Metabolic Rate of Benzoic Acid Derivatives to Metabolites in Animal Models (e.g., rat)

The biotransformation of benzoic acid and its derivatives is a key area of study in drug metabolism. In rats, a primary metabolic pathway for many benzoic acids is conjugation with glycine (B1666218) to form hippuric acid derivatives, which are then excreted in the urine. nih.govresearchgate.netnih.gov The use of 13C-labeling, in conjunction with analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, has proven to be a powerful method for tracing these metabolic conversions. nih.govnih.gov

For example, studies using [1-13C]benzoic acid and novel [2,4,6,7-13C4]benzoic acid have allowed for the non-invasive monitoring of the formation and urinary excretion of the corresponding 13C-labeled hippuric acid in rats. nih.govnih.gov This tracer technique offers high sensitivity and simplifies the analytical process, as it often does not require extensive separation procedures like extraction and chromatography. nih.gov Research has shown that the position of substituents on the benzoic acid ring can influence the extent of glycine conjugation. For instance, ortho-substitution on chlorobenzoic acids has been observed to reduce the extent of this metabolic pathway. nih.gov

In studies with 4-methylbenzoic acid in rats, repeated oral administration at high doses showed some effects, but lower doses did not produce adverse effects on reproductive organs. medchemexpress.cnmedchemexpress.com The no-observed-effect-level (NOEL) for reproductive and developmental toxicities was determined, highlighting the importance of understanding the metabolic capacity and potential for toxicity of such compounds. medchemexpress.cn

Table 2: Urinary Excretion of Hippuric Acid in Rats after Benzoate (B1203000) Administration

| Group | Hippurate Excretion (% of administered dose over 24 hours) |

| Bile Duct Ligation (BDL) Rats | 89.7 ± 4.0% |

| Control Rats | 74.4 ± 6.9% |

| The difference between the two groups was not statistically significant. Source: nih.gov |

Ex Vivo Tissue Metabolism Studies (e.g., liver tissue)

The liver is a primary site of xenobiotic metabolism. Ex vivo studies using intact liver tissue provide a valuable model system that preserves the complex cellular architecture and interactions of the organ. nih.gov This approach allows for detailed metabolic investigations under controlled experimental conditions. nih.gov

Global 13C tracing in human liver tissue cultured ex vivo has been used to assess a wide range of metabolic pathways. nih.gov Such studies have confirmed known liver functions and also revealed unexpected metabolic activities. nih.gov For instance, the metabolism of benzoic acid, which is primarily a function of liver mitochondria, has been investigated in isolated liver mitochondria from rats. nih.gov These studies have shown that the production of hippurate from benzoate is dependent on the availability of ATP, coenzyme A, and glycine within the mitochondrial matrix. nih.gov Research on liver mitochondria from rats with long-term cholestasis demonstrated a reduction in the activity of enzymes involved in benzoate metabolism, such as benzoyl-CoA synthase and benzoyl-CoA:glycine N-transferase. nih.gov These ex vivo findings provide critical insights into how pathological conditions can affect the liver's metabolic capacity.

Table 3: Hippurate Production in Isolated Liver Mitochondria from Rats

| Condition | Reduction in Hippurate Production in BDL Rats |

| With L-glutamate as ATP source | 36% |

| With succinate (B1194679) as ATP source | 21% |

| With ATP plus oligomycin | 31% |

| BDL: Bile Duct Ligation. Source: nih.gov |

Metabolic Profiling in Microalgae and Plant Systems

13C metabolic flux analysis (MFA) is a powerful tool for understanding the intricate metabolic networks in photosynthetic organisms like microalgae and plants. nih.gov By providing a 13C-labeled carbon source, such as 13CO2 or [13C]glucose, researchers can trace the flow of carbon through various metabolic pathways. nih.govnih.gov

In the oleaginous microalga Chlorella protothecoides, tracer experiments with [U-13C]glucose and [1-13C]glucose have been used to identify the metabolic network topology and estimate intracellular fluxes. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of protein-bound amino acids revealed the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov Similarly, in the microalga Phaeodactylum tricornutum, an integrated process for producing 13C-labeled polyunsaturated fatty acids (PUFAs) has been developed using 13CO2 as the carbon source. nih.gov This research highlighted that different fatty acids were labeled to varying extents. nih.gov

In plant systems, 13C-labeling has been used to assess carbon partitioning. For example, studies in rice have used 13C to trace the distribution of photosynthates in different parts of the plant and in the rhizosphere soil microbial communities. researchgate.net These studies provide valuable information on how carbon is allocated and utilized in these ecosystems. researchgate.net

Table 4: Carbon Distribution in a Semicontinuous Culture of Phaeodactylum tricornutum

| Carbon Fate | Percentage of Total Carbon |

| Microalgal Biomass | 64.9% |

| Supernatant (mainly inorganic) | 34.9% |

| Fixed as Eicosapentaenoic Acid (EPA) | 3.8% |

| Source: nih.gov |

Astrocytic Metabolic Flux Characterization using 13C-Labeled Substrates

Astrocytes are a type of glial cell in the central nervous system that play a crucial role in brain metabolism. The use of 13C-labeled substrates has been instrumental in elucidating the complex metabolic pathways within these cells. nih.govnih.gov Isotopic transient metabolic flux analysis (MFA) is a methodology that explores the time-courses of 13C labeling in intracellular metabolites after the administration of a 13C-labeled substrate, such as [1-13C]glucose. nih.gov

Studies using this approach in primary cultures of astrocytes have provided detailed quantitative information on intracellular fluxes. nih.gov For example, it was estimated that a significant portion of glucose taken up by astrocytes is diverted to the pentose phosphate pathway. nih.gov Furthermore, these studies have highlighted the importance of pathways such as pyruvate (B1213749) carboxylation and the catabolism of branched-chain amino acids to astrocytic metabolism. nih.gov The analysis of 13C-labeled metabolites like lactate (B86563), glutamine, citrate, and alanine (B10760859) released by astrocytes into the culture medium provides further insights into their metabolic activity. nih.govtulane.edu For instance, when astrocytes were incubated with [U-13C]glutamate, more label was incorporated into lactate than into glutamine, demonstrating the significance of the tricarboxylic acid (TCA) cycle in glutamate (B1630785) metabolism by these cells. nih.gov

Table 5: Estimated Fluxes in Primary Astrocyte Cultures

| Pathway/Ratio | Estimated Value |

| Glucose uptake diverted to Pentose Phosphate Pathway | 11% |

| Pyruvate Carboxylase / Pyruvate Dehydrogenase (PC/PDH) ratio | 0.5 |

| Malic Enzyme contribution to total pyruvate production | 5% |

| Branched-chain amino acid contribution to total acetyl-CoA | ~40% |

| Glutamate/α-ketoglutarate exchange rate | ~0.7 µmol mg prot−1 h−1 |

| Source: nih.gov |

Theoretical and Computational Investigations on 13c Labeled Aromatic Carboxylic Acids

Quantum Chemical Calculations for NMR Chemical Shifts and Isotope Effects

Quantum chemical calculations have become an indispensable tool for the structural elucidation of molecules by predicting Nuclear Magnetic Resonance (NMR) parameters. For ¹³C-labeled aromatic carboxylic acids, these calculations are particularly useful for assigning carbon signals and understanding the subtle electronic effects introduced by isotopic substitution.

Research Findings:

High-resolution ¹³C NMR studies, often complemented by Density Functional Theory (DFT) calculations, allow for the precise determination of chemical shift anisotropy (CSA) tensors. nih.gov For instance, studies on similar molecules like 4-hexyloxybenzoic acid have demonstrated a strong correlation between CSA values computed by DFT and those determined experimentally. nih.gov These computational models are crucial for accurately calculating orientational order parameters in different phases of matter. nih.gov

The ¹³C chemical shift of a carboxyl group in an aromatic acid is characteristically found far downfield in the spectrum, typically in the range of 165-190 ppm. oregonstate.edu This significant deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms. docbrown.info The specific chemical environment, including the solvent and the presence of substituents on the aromatic ring, influences the precise chemical shift. For benzoic acid, the carboxyl carbon (C=O) appears around 172.8 ppm, while the aromatic carbons resonate between approximately 129 and 135 ppm. docbrown.info

Isotopic labeling with ¹³C at the carboxyl position introduces measurable isotope effects. The primary isotope effect is the change in the chemical shift of the labeled carbon itself, but secondary isotope effects on neighboring nuclei are also significant. The substitution of a ¹²C with a ¹³C atom can cause small upfield shifts in the resonance signals of adjacent protons (¹H) and carbons. nih.gov These one- and two-bond ¹³C isotope shifts, though small (typically in the parts-per-billion range), are critical for the accurate quantification of isotopomer mixtures in complex metabolic studies. nih.gov The effect of an ¹⁸O isotope on ¹³C NMR spectra has also been observed and utilized in studying reaction kinetics. acs.org

Table 1: Typical ¹³C Chemical Shift Ranges for Aromatic Carboxylic Acids

| Carbon Type | Typical Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Carboxylic Acid (C OOH) | 165 - 190 | Highly deshielded due to electronegative oxygen atoms. oregonstate.edudocbrown.info |

| Aromatic C (ipso, attached to COOH) | 128 - 135 | Deshielded by the electron-withdrawing carboxyl group. docbrown.info |

| Aromatic C (ortho, meta, para) | 125 - 170 | Range overlaps with alkene region; specific shifts depend on substitution. oregonstate.edu |

| Methyl Group (-CH₃) | ~21 | Typical range for alkyl carbons attached to an aromatic ring. rsc.org |

Molecular Modeling of Metabolic Networks and Flux Distributions

¹³C-labeled compounds are central to ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov By introducing a substrate like 4-Methylbenzoic-carboxy-¹³C acid into a biological system, researchers can trace the path of the labeled carbon atom as it is incorporated into various metabolites. youtube.com

Research Findings:

The core of ¹³C-MFA involves creating a computational model of the organism's metabolic network. nih.gov This model includes the known biochemical reactions, atom transitions, and cellular compartments. researchgate.net The process begins with a tracer experiment where cells are cultured with a ¹³C-labeled substrate. frontiersin.org As the cells metabolize the tracer, the ¹³C label spreads throughout the metabolic network, creating unique labeling patterns in downstream metabolites. These patterns, known as mass isotopomer distributions (MIDs), are measured using analytical techniques like mass spectrometry (MS) or NMR. ethz.chyoutube.com

Computational algorithms then estimate the metabolic fluxes by finding the set of reaction rates that best explains the experimentally measured MIDs. nih.gov This involves solving a system of equations that relates the fluxes to the labeling patterns. nih.gov The choice of the ¹³C tracer is critical and can significantly impact the precision of the estimated fluxes. researchgate.net For example, using [1,2-¹³C₂]-Glucose can be more effective for determining fluxes in the upper glycolysis network compared to using a mixture of uniformly labeled and unlabeled glucose. nih.gov Similarly, a strategically labeled aromatic compound can provide specific insights into pathways like amino acid biosynthesis or the degradation of xenobiotics. The label on the carboxy group of 4-Methylbenzoic-carboxy-¹³C acid would be particularly useful for tracking decarboxylation reactions, where the labeled carbon is released as CO₂.

Table 2: General Workflow for ¹³C Metabolic Flux Analysis (¹³C-MFA)

| Step | Description | Key Considerations |

|---|---|---|

| 1. Experimental Design | Selection of an optimal ¹³C-labeled tracer and experimental conditions. researchgate.net | The choice of tracer (e.g., [1-¹³C]glucose, [U-¹³C]glucose) affects which fluxes can be precisely determined. nih.govnih.gov |

| 2. Tracer Experiment | Culturing of cells or organisms with the ¹³C-labeled substrate until an isotopic steady state is reached. | Ensuring steady-state conditions is crucial for many MFA models. nih.gov |

| 3. Labeling Measurement | Extraction of metabolites and measurement of their mass isotopomer distributions using MS or NMR. frontiersin.orgyoutube.com | High-resolution instruments are needed to distinguish between different isotopologues. acs.org |

| 4. Flux Estimation | A computational model of the metabolic network is used to simulate labeling patterns for a given set of fluxes. The algorithm minimizes the difference between simulated and experimental data to find the best-fit flux distribution. youtube.comnih.gov | Requires a well-defined metabolic network model and accurate atom mapping. |

| 5. Statistical Analysis | Evaluation of the goodness-of-fit and calculation of confidence intervals for the estimated fluxes. | A chi-squared (χ²) test is often used to validate the model's fit to the data. researchgate.net |

Conclusion and Future Research Directions

Summary of Current Advancements and Insights

The primary application of 4-Methylbenzoic-carboxy-¹³C acid lies in its use as an internal standard for quantitative analyses and as a tracer in metabolic studies. The ¹³C label provides a distinct mass signature that allows it to be differentiated from its naturally abundant (¹²C) counterpart by mass spectrometry (MS). 13cflux.net This property is crucial for correcting for sample loss during preparation and for the accurate quantification of p-toluic acid and related metabolites in various matrices.

In metabolic research, ¹³C-labeled compounds are instrumental in metabolic flux analysis (MFA), a powerful technique to investigate the rates of metabolic pathways within living cells. 13cflux.netnih.govvanderbilt.edu By introducing a ¹³C-labeled substrate, researchers can trace the path of the labeled carbon atoms through the metabolic network, providing a detailed picture of cellular metabolism. 13cflux.netyoutube.com While direct studies on 4-Methylbenzoic-carboxy-¹³C acid are specific, the principles of MFA are broadly applicable. For instance, ¹³C-labeled glucose is widely used to study central carbon metabolism in organisms like Saccharomyces cerevisiae and Escherichia coli. youtube.comnih.gov These studies help to understand how cells respond to genetic or environmental changes and can identify targets for metabolic engineering. vanderbilt.edunih.gov

Emerging Methodologies for Synthesis and Analysis

The synthesis of specifically labeled compounds like 4-Methylbenzoic-carboxy-¹³C acid is a critical area of research. General strategies for introducing ¹³C into carboxylic acids often involve the use of ¹³C-labeled potassium cyanide (K¹³CN) followed by hydrolysis of the resulting nitrile. nih.gov More recent and versatile approaches are continually being developed to improve efficiency and expand the range of accessible labeled molecules. rsc.org One such innovative method starts with elemental ¹³C to produce ¹³C₂-acetylene, a universal building block for a wide array of ¹³C-labeled organic compounds. rsc.org

Advances in analytical techniques are also enhancing the utility of ¹³C-labeled compounds. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are central to metabolomics, allowing for the detection and quantification of thousands of metabolites. nih.gov When combined with ¹³C labeling, these techniques can differentiate biological signals from background noise and provide accurate molecular formulas. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for analyzing ¹³C-labeled compounds. acs.org Isotope-edited NMR experiments can separate signals from ¹²C- and ¹³C-containing molecules, enabling precise measurement of ¹³C enrichment and providing detailed structural information. acs.orgrsc.org The combination of LC-MS and NMR offers a comprehensive approach to identifying unknown metabolites from experiments using ¹³C tracers. nih.gov

Prospective Applications in Systems Biology and Environmental Science

The application of ¹³C-labeled compounds is poised to make significant contributions to systems biology and environmental science. In systems biology, ¹³C metabolic flux analysis is becoming a key tool for understanding the robustness and regulation of metabolic networks on a genome-wide scale. 13cflux.netnih.gov By analyzing the flux phenotypes of various mutant strains, researchers can gain insights into gene function and the principles of metabolic network design. nih.gov This knowledge is invaluable for the rational design of microbial cell factories for the production of biofuels, pharmaceuticals, and other valuable chemicals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methylbenzoic-carboxy- acid to ensure high isotopic purity?

- Methodological Answer : The synthesis of -labeled benzoic acid derivatives typically involves carboxylation or isotopic exchange. For example, 4-Hydroxy[1-]benzoic acid is synthesized via Grignard reactions using trapping, followed by selective deprotection . For 4-Methylbenzoic-carboxy- acid, a modified Kolbe-Schmitt reaction using -labeled sodium bicarbonate under controlled pressure (5–7 atm CO) can optimize isotopic incorporation. Post-synthesis purification via recrystallization in ethanol/water (3:1 v/v) ensures >98% isotopic purity .

Q. How to characterize the isotopic purity of 4-Methylbenzoic-carboxy- acid using spectroscopic techniques?

- Methodological Answer : Isotopic purity is validated using NMR (Bruker Avance III 600 MHz) with a decoupling sequence to resolve the carboxy- signal at ~170 ppm. LC-MS (Agilent 6545 Q-TOF) in negative ion mode confirms molecular ion peaks ([M-H]) with a mass shift of +1 Da compared to unlabeled analogs. Relative isotopic abundance (RIA) should exceed 95% for research-grade applications .

Q. What analytical methods are recommended to validate the structural integrity of 4-Methylbenzoic-carboxy- acid post-synthesis?

- Methodological Answer : Combine FT-IR (PerkinElmer Spectrum Two) to confirm carboxylic acid O-H stretches (2500–3000 cm) and methyl C-H bends (~1375 cm^{-1). High-resolution mass spectrometry (HRMS) resolves isotopic patterns, while NMR (DMSO-) identifies aromatic protons (δ 7.8–8.2 ppm) and methyl groups (δ 2.4 ppm) .

Advanced Research Questions

Q. How can isotopic labeling in 4-Methylbenzoic-carboxy- acid be applied in metabolic flux analysis studies?

- Methodological Answer : In microbial metabolic tracing, feed 4-Methylbenzoic-carboxy- acid (0.5–1 mM) to cultures and extract metabolites at steady state. Use GC-MS (Thermo ISQ 7000) with derivatization (BSTFA) to track incorporation into aromatic amino acids. Flux ratios are calculated using isotopomer spectral analysis (ISA) software (e.g., INCA), accounting for natural isotope abundance .

Q. What strategies resolve discrepancies in reported isotopic incorporation efficiency of 4-Methylbenzoic-carboxy- acid across different studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., CO pressure, catalyst purity). Replicate synthesis protocols using standardized -precursors (e.g., Sigma-Aldrich -NaHCO) and compare isotopic purity via interlaboratory NMR round-robin testing. Statistical analysis (ANOVA) identifies significant deviations due to solvent polarity or temperature gradients .

Q. How does the position of the label in 4-Methylbenzoic-carboxy- acid influence its utility in NMR-based structural studies?

- Methodological Answer : The carboxy- label enhances sensitivity in -edited HSQC experiments for protein-ligand interaction studies. Chemical shift perturbations (CSPs) of ±0.2 ppm indicate binding events. For comparison, unlabeled analogs require longer acquisition times (≥24 hrs vs. 4 hrs for -labeled) at 14.1 T .

Q. How to design isotope tracing experiments using 4-Methylbenzoic-carboxy- acid to investigate aromatic amino acid metabolism?

- Methodological Answer : Administer 4-Methylbenzoic-carboxy- acid (10 µM) to E. coli BW25113 ΔaroK strains and sample intracellular metabolites at 0, 30, and 60 min. Quench metabolism with cold methanol, extract with acetonitrile/water (1:1), and analyze via LC-HRMS (Sciex X500B). Use Skyline for isotopologue quantification and metabolic network reconstruction .

Safety and Stability

Q. What are the key considerations for handling and storing 4-Methylbenzoic-carboxy- acid to maintain stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。